(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Overview
Description
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopentene ring substituted with a benzyloxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentene derivatives.
Reaction Conditions: The key steps involve the introduction of the benzyloxymethyl group and the hydroxyl group. This can be achieved through a series of reactions including alkylation, reduction, and protection-deprotection strategies.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include ketones, aldehydes, different alcohol derivatives, and substituted cyclopentene compounds.
Scientific Research Applications
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene involves its interaction with specific molecular targets. The hydroxyl group and the benzyloxymethyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Methyl-2-phenethyl-4,4-bis(benzyloxymethyl)cyclohexane
- (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Uniqueness
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is unique due to its specific substitution pattern on the cyclopentene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450876 | |
Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110567-21-0 | |
Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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